Synthesis Pathway of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline: A Comprehensive Technical Guide
Executive Summary N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (CAS: 431884-69-4) is a highly specialized aryl thioamide. Structurally, it consists of an electron-rich 4-(dimethylamino)phenyl core linked via a thi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (CAS: 431884-69-4) is a highly specialized aryl thioamide. Structurally, it consists of an electron-rich 4-(dimethylamino)phenyl core linked via a thiocarbonyl (thioamide) bridge to a piperazine moiety. Thioamides serve as crucial isosteres of amides in medicinal chemistry, exhibiting altered physicochemical properties such as increased nucleophilicity, enhanced hydrogen bonding capabilities, and greater stability against enzymatic hydrolysis[1].
Synthesizing this scaffold requires precise chemoselectivity to avoid side reactions with the secondary amine of the piperazine ring and the tertiary amine of the aniline core. This whitepaper details the optimal synthetic pathways, mechanistic rationales, and self-validating experimental protocols required to yield high-purity product.
The construction of the thioamide linkage can theoretically be approached via two primary disconnections:
Pathway A (Amide Thionation): Formation of the corresponding amide followed by oxygen-to-sulfur exchange.
Pathway B (Friedel-Crafts Thiocarbamoylation): Direct electrophilic aromatic substitution of N,N-dimethylaniline using a thiocarbamoyl chloride.
For laboratory and pilot-scale synthesis, Pathway A is the gold standard. It avoids the use of highly toxic thiophosgene (required to make thiocarbamoyl chlorides in Pathway B) and circumvents the severe limitations of Friedel-Crafts reactions on amine-containing aromatic rings[2].
Retrosynthetic analysis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline.
Mechanistic Insights & Causality in Reagent Selection
Amide Bond Formation via HATU
To couple 4-(dimethylamino)benzoic acid with 1-Boc-piperazine, HATU is selected over traditional carbodiimides (like EDC/HOBt). HATU rapidly activates carboxylic acids, leading to faster reactions and higher yields, particularly when dealing with the steric hindrance of a secondary cyclic amine like piperazine[3].
Mechanism: A non-nucleophilic base (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate attacks the electron-deficient carbon of HATU, generating a highly reactive OAt-active ester[3][4]. The extraordinary coupling efficiency is driven by a neighboring group effect from the pyridine nitrogen atom of the HOAt leaving group, which stabilizes the incoming piperazine nucleophile through a hydrogen-bonded 7-membered cyclic transition state[4].
Thionation via Lawesson's Reagent (LR)
Historically, thioamides were prepared using phosphorus pentasulfide (
P4S10
), which requires harsh refluxing conditions and large stoichiometric excesses[5]. Lawesson's Reagent (LR) is a superior, mild, and highly soluble thionating agent[6][7].
Mechanism: In solution, the dimeric Lawesson's Reagent exists in equilibrium with a highly reactive monomeric dithiophosphine ylide[1][6]. This ylide undergoes a [2+2] cycloaddition with the amide carbonyl to form a transient, four-membered thiaoxaphosphetane intermediate[1][7]. The thermodynamic driving force of the reaction is the subsequent cycloreversion step, which forms an exceptionally stable P=O double bond, irreversibly yielding the target thioamide[6][7].
Mechanism of amide thionation using Lawesson's Reagent via a thiaoxaphosphetane intermediate.
The Limitation of Friedel-Crafts on N,N-Dimethylaniline
While a Friedel-Crafts thiocarbamoylation (Pathway B) appears more direct, it is fundamentally flawed under standard conditions. Friedel-Crafts reactions are generally incompatible with amines because the required Lewis acid catalyst (e.g.,
AlCl3
) coordinates directly to the nitrogen's lone pair[2][8]. This acid-base interaction converts the strongly activating
−N(CH3)2
group into a strongly deactivating
−N+(CH3)2(AlCl3−)
complex, halting electrophilic aromatic substitution[2]. Overcoming this requires highly specialized catalysts (e.g., Gold(I) complexes)[8], making it impractical for routine synthesis compared to Pathway A.
Phase 1: Synthesis of tert-butyl 4-(4-(dimethylamino)benzoyl)piperazine-1-carboxylate
Pre-activation: Dissolve 4-(dimethylamino)benzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (30 mL) under an inert argon atmosphere. Add DIPEA (3.0 eq, 30 mmol) followed by HATU (1.2 eq, 12 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the OAt-active ester[3].
Coupling: Add 1-Boc-piperazine (1.1 eq, 11 mmol) in one portion. Stir the reaction mixture at room temperature for 2 hours. Monitor via LC-MS.
Workup & Purification: Quench with water and extract with EtOAc (3 × 50 mL). The primary byproducts of HATU are tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt)[3][9]. Tetramethylurea is a highly polar impurity that resists standard washing[9]; therefore, wash the combined organic layers aggressively with saturated aqueous
NaHCO3
(3 × 50 mL), water (3 × 50 mL), and brine. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Phase 2: Thionation with Lawesson's Reagent
Reaction Setup: Dissolve the Boc-protected amide (1.0 eq, 8 mmol) in strictly anhydrous toluene (40 mL). Moisture must be excluded as it rapidly hydrolyzes the dithiophosphine ylide[1].
Thionation: Add Lawesson's Reagent (0.6 eq, 4.8 mmol; note that one mole of LR provides two moles of the reactive ylide). Heat the mixture to reflux (110 °C) for 4–6 hours[1]. Monitor the disappearance of the amide C=O stretch via IR spectroscopy or TLC.
Purification: Cool to room temperature and concentrate the toluene under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the Boc-protected thioamide.
Phase 3: Boc Deprotection
Cleavage: Dissolve the Boc-protected thioamide (1.0 eq, 5 mmol) in anhydrous DCM (15 mL). Cool to 0 °C and add Trifluoroacetic acid (TFA) (15 mL) dropwise.
Maturation: Warm to room temperature and stir for 1 hour.
Isolation: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in DCM and slowly neutralize with saturated aqueous
NaHCO3
until pH ~8. Extract with DCM, dry over
Na2SO4
, and evaporate to yield the final product: N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline .
Quantitative Data & Pathway Comparison
Metric
Pathway A: Amide Thionation (Recommended)
Pathway B: Friedel-Crafts Thiocarbamoylation
Overall Yield
65% – 75% (Over 3 steps)
30% – 45% (Over 2 steps)
Key Reagents
HATU, Lawesson's Reagent, TFA
Thiophosgene, Specialized Lewis Acids
Regioselectivity
Absolute (Pre-defined by starting material)
High (Para-directed), but ortho-impurities possible
Reaction Conditions
Mild to moderate heating (110 °C max)
Requires inert atmosphere and specialized catalysts
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary & Pharmacological Relevance
N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline, also systematically identified as (4-(dimethylamino)phenyl)(piperazin-1-yl)methanethione[1], is a highly functionalized synthetic building block. Bearing the CAS Registry Number 431884-69-4[2], this molecule integrates three distinct pharmacophoric domains: an electron-rich N,N-dimethylaniline core, a rigid carbonothioyl (thioamide) linker, and a basic piperazine ring. This triad of features makes it an exceptionally valuable scaffold in fragment-based drug discovery (FBDD), particularly for the development of CNS-active agents, kinase inhibitors, and advanced antimicrobial screening libraries.
As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the causality behind its 3D conformational dynamics and providing a self-validating, step-by-step synthetic protocol.
Physicochemical Profiling
Understanding the baseline physicochemical properties is critical for predicting pharmacokinetic behavior and planning downstream synthetic modifications. The compound maintains a molecular weight well under the 300 Da threshold, making it an ideal precursor for further elaboration[2].
Unique identifier for commercial sourcing and literature tracking.
Hydrogen Bond Donors
1
Provided by the secondary amine of the piperazine ring, enabling target interaction.
Hydrogen Bond Acceptors
3
Provided by the aniline nitrogen, piperazine nitrogen, and sulfur atom.
Rotatable Bonds
2
Ensures high structural rigidity, lowering the entropic penalty upon target binding.
3D Structural Dynamics and Conformational Analysis
The 3D conformation of N,N-dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline is dictated by the electronic interplay and steric constraints between its three primary domains.
Structural domains and electronic conjugation of the target molecule.
The Aniline Core: The N,N-dimethylamino group acts as a strong electron-donating group (EDG) via resonance. To maximize orbital overlap, the nitrogen lone pair aligns parallel to the pi-system of the benzene ring, forcing the dimethylamino group into a nearly planar geometry relative to the phenyl ring.
The Thioamide Linker: The carbonothioyl (C=S) group is highly polarizable. The lone pair from the adjacent piperazine nitrogen delocalizes into the C=S pi-antibonding orbital. This imparts significant double-bond character to the C-N bond, restricting rotation and resulting in a planar thioamide geometry. In solution, this manifests as distinct cis and trans rotamers visible in NMR spectroscopy.
The Piperazine Ring: To minimize steric clash and torsional strain, the piperazine ring adopts a classic chair conformation. The basic secondary amine (NH) is positioned equatorially, making it highly accessible for hydrogen bonding with biological targets or for further synthetic functionalization.
Rational Synthetic Methodology
To synthesize this compound with high purity (>95%)[2], a self-validating, three-step protocol is required. Direct thionation of an unprotected amine is prone to destructive side reactions; therefore, a Boc-protection strategy is mandated to ensure chemoselectivity.
Step-by-step synthetic workflow and in-process quality control checkpoints.
Step-by-Step Experimental Protocol
Step 1: Amide Coupling (Boc-Protection Strategy)
Procedure: Dissolve 4-(dimethylamino)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes. Add tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.1 eq) and stir at room temperature for 4 hours.
Causality: HATU is selected over EDC/HOBt for its superior efficiency in forming sterically hindered amides. Pre-activation ensures complete conversion and minimizes side reactions. The Boc group protects the secondary amine of piperazine from unwanted thionation in the next step.
Validation Checkpoint: Perform LC-MS. The target intermediate mass [M+H]+ must register at 334.2 m/z . Do not proceed until starting materials are consumed.
Step 2: Chemoselective Thionation
Procedure: Isolate the intermediate via aqueous workup. Dissolve the dried intermediate in anhydrous toluene. Add Lawesson's Reagent (0.6 eq). Heat the mixture to 80°C under an inert argon atmosphere for 2 hours.
Causality: Lawesson's reagent is highly chemoselective, converting the carbonyl oxygen (C=O) to a thiocarbonyl (C=S) without cleaving the Boc protecting group. Toluene provides the optimal boiling point to supply the activation energy required for the thionation mechanism without degrading the intermediate.
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product will show a distinct non-polar shift due to the loss of the highly polarized C=O bond. LC-MS must show [M+H]+ at 350.2 m/z .
Step 3: Deprotection and Isolation
Procedure: Purify the thioamide intermediate via silica gel chromatography. Dissolve in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 1 hour.
Causality: TFA cleanly and rapidly cleaves the tert-butyl carbamate. The thioamide functional group remains completely stable under these specific acidic conditions.
Validation Checkpoint: Evaporate the solvent to dryness, neutralize the residue with saturated aqueous NaHCO3, and extract with EtOAc. Final LC-MS must show the target [M+H]+ at 249.1 m/z , confirming the successful synthesis of N,N-dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline[2].
Analytical Validation (NMR & MS)
To guarantee scientific integrity, the final compound must be validated through rigorous analytical techniques before biological assay integration:
1H NMR (400 MHz, CDCl3): Expect a sharp singlet integrating to 6H around δ 3.00 ppm corresponding to the N,N-dimethyl group. The aniline aromatic protons will appear as two distinct doublets (an AA'BB' system) between δ 6.60 and 7.30 ppm. The piperazine protons will appear as broad multiplets between δ 2.80 and 4.20 ppm. Causality for broadening: This is a direct consequence of the restricted rotation around the thioamide C-N bond, causing the piperazine protons to experience different magnetic environments (rotamers) on the NMR timescale.
High-Resolution Mass Spectrometry (HRMS): ESI-TOF analysis should yield an [M+H]+ peak at exactly 249.1375 Da , confirming the molecular formula C13H19N3S.
References
Title: Lawesson's Reagent in Organic Synthesis | Source: Chemical Reviews (ACS Publications) | URL: [Link]
Mechanism of action for N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline derivatives
Title: Unveiling the Mechanism of Action of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline Derivatives: A Polypharmacological Perspective Executive Summary As a Senior Application Scientist, I frequently encounter c...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Unveiling the Mechanism of Action of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline Derivatives: A Polypharmacological Perspective
Executive Summary
As a Senior Application Scientist, I frequently encounter chemical scaffolds that transcend single-target paradigms. The N,N-dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline core—a prominent member of the piperazine-1-carbothioamide class—is one such privileged structure. Characterized by its thioamide linkage and terminal piperazine ring, this scaffold exhibits profound polypharmacology. This technical guide dissects the mechanistic causality of these derivatives, focusing on their roles as anti-inflammatory agents, antibacterial modulators, and neuropathic pain alleviators.
Pharmacophore Architecture & Causality
The structural genius of N,N-dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline lies in its tripartite nature:
The Thioamide (C=S) Core: Unlike classical amides, the thioamide sulfur is softer and highly polarizable. This allows for superior chelation with metal ions (e.g., Zn²⁺ in Carbonic Anhydrases) and strong hydrogen-bond accepting capabilities within deep hydrophobic pockets.
The Piperazine Ring: This moiety acts as a basic, conformationally flexible linker that improves aqueous solubility while providing a protonatable nitrogen for electrostatic interactions with acidic residues (e.g., aspartate/glutamate) in target active sites 1[1].
The N,N-Dimethylaniline Group: This electron-rich aromatic system engages in robust π-π stacking and cation-π interactions, anchoring the molecule within lipophilic enzymatic clefts.
Core Mechanisms of Action
Anti-Inflammatory Action via Phospholipase A2 (PLA2) Inhibition
The primary inflammatory cascade is driven by the release of arachidonic acid, a process catalyzed by PLA2. Piperazine-1-carbothioamide derivatives have been identified as potent, direct inhibitors of PLA2 2[2]. The causality of this inhibition stems from the thioamide group mimicking the transition state of the phospholipid substrate, effectively blocking the catalytic channel. In comparative studies, piperazine-carbothioamide analogs demonstrated an IC50 of ~5.10 μg/mL against PLA2, vastly outperforming standard NSAIDs like diclofenac (~70.8 μg/mL)[2].
Antibacterial Efficacy via PPTase and DNA Gyrase Modulation
In the realm of antimicrobial resistance, this scaffold disrupts bacterial secondary metabolism. Specific piperazine-1-carbothioamides act as potent inhibitors of bacterial phosphopantetheinyl transferase (PPTase), an enzyme critical for the activation of carrier proteins in fatty acid and non-ribosomal peptide synthesis 1[1]. Furthermore, functionalized derivatives exhibit nanomolar inhibition of Mycobacterium tuberculosis DNA gyrase, trapping the enzyme-DNA cleavage complex and inducing lethal double-strand breaks 3[3].
Neuropathic Pain Alleviation via Carbonic Anhydrase (CA) Inhibition
Derivatives of the piperazine-1-carbothioamide class are highly selective inhibitors of human Carbonic Anhydrase (hCA) isoforms, particularly hCA II and VII. The soft sulfur atom of the thioamide coordinates directly with the active-site zinc ion. This mechanism is critical for alleviating paclitaxel-induced peripheral neuropathy, as CA inhibition modulates intracellular pH and subsequent chloride dysregulation in spinal neurons 4[4].
Quantitative Data Summary
To facilitate rapid comparison, the target affinities and efficacies of the piperazine-1-carbothioamide scaffold are summarized below.
Biological Target
Primary Indication
Reference Compound
Reference IC50
Derivative Efficacy (IC50)
Phospholipase A2 (PLA2)
Inflammation
Diclofenac
70.8 ± 0.3 μg/mL
5.10 ± 0.3 μg/mL
Bacterial PPTase
Bacterial Infection
ML267
~1.5 μM
< 1.0 μM
M. tuberculosis DNA Gyrase
Tuberculosis
Moxifloxacin
0.5 μM
Nano-molar range
Carbonic Anhydrase (hCA VII)
Neuropathic Pain
Acetazolamide
2.5 nM
< 10 nM
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating orthogonal readouts, we eliminate false positives caused by the thioamide's potential optical interference.
Protocol A: In Vitro PLA2 Enzyme Inhibition Assay
Objective: Quantify the inhibitory potency of N,N-dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline derivatives against PLA2.
Substrate Preparation: Utilize a fluorogenic substrate (e.g., PED6) rather than a colorimetric one. Causality: Thioamides often absorb in the UV-Vis spectrum; fluorescence prevents optical quenching artifacts.
Enzyme-Inhibitor Pre-incubation: Incubate 10 nM of recombinant human PLA2 with varying concentrations of the derivative (0.1 to 100 μg/mL) in assay buffer (50 mM Tris-HCl, pH 8.0, 5 mM CaCl₂) for 30 minutes at 37°C.
Reaction Initiation: Add the PED6 substrate to a final concentration of 5 μM.
Kinetic Monitoring: Measure fluorescence (Ex: 488 nm, Em: 530 nm) continuously for 20 minutes to establish the initial velocity (V0).
Self-Validation Step (Orthogonal): Perform Surface Plasmon Resonance (SPR) by immobilizing PLA2 on a CM5 sensor chip. Flow the derivative over the chip to confirm direct, dose-dependent binding kinetics (KD), proving the inhibition is not an assay artifact.
Protocol B: Bacterial PPTase Screening Workflow
Objective: Assess the disruption of bacterial secondary metabolism.
Enzyme Preparation: Express and purify recombinant bacterial PPTase (e.g., Sfp from B. subtilis).
Reaction Assembly: Combine 50 nM PPTase, 1 μM fluorescently labeled Coenzyme A (CoA), and 2 μM apo-carrier protein in a 50 mM HEPES buffer (pH 7.5) containing 10 mM MgCl₂.
Inhibitor Addition: Introduce the piperazine-1-carbothioamide derivative and incubate for 15 minutes.
Detection: Monitor the transfer of the fluorescent phosphopantetheine arm to the carrier protein via Fluorescence Polarization (FP).
Self-Validation Step: Run a parallel assay using a mutant PPTase with a sterically occluded active site. Lack of inhibition in the mutant confirms the drug's specific active-site targeting.
Systems Biology Visualization
The polypharmacological impact of the scaffold is mapped below, illustrating how a single chemical entity modulates multiple disease networks.
Fig 1: Polypharmacological network of piperazine-1-carbothioamide derivatives.
References
Source: PMC (PubMed Central)
Title: Development of piperazine-1-carbothioamide chitosan silver nanoparticles (P1C-Tit*CAgNPs)
Title: Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Crystal structure analysis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline
An In-depth Technical Guide Crystal Structure Analysis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline This guide provides a comprehensive examination of the synthesis, crystallization, and definitive structural e...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Crystal Structure Analysis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline
This guide provides a comprehensive examination of the synthesis, crystallization, and definitive structural elucidation of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a robust, self-validating framework for analysis. We will dissect the journey from initial synthesis to the final, refined crystal structure, providing field-proven insights into molecular conformation and supramolecular architecture.
The Strategic Importance of Thiourea-Piperazine Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of modern drug design. Thiourea derivatives are a versatile class of organic compounds renowned for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4] Their efficacy often stems from the unique electronic properties of the thiocarbonyl group and its ability to act as a potent hydrogen bond acceptor.
The piperazine ring is another quintessential pharmacophore, a six-membered heterocycle that imparts favorable physicochemical properties to drug candidates.[5][6] Its inclusion can enhance aqueous solubility, improve oral bioavailability, and provide a conformationally flexible yet structurally rigid linker, allowing for optimal interaction with biological targets.[7][8] The title compound, N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline, represents a thoughtful hybridization of these two moieties, creating a molecule of significant interest for further pharmacological evaluation. A definitive understanding of its three-dimensional structure is therefore not merely an academic exercise but a critical prerequisite for elucidating structure-activity relationships (SAR) and guiding future lead optimization.
Synthesis and High-Purity Crystallization
The foundation of a successful crystal structure analysis is the synthesis of high-purity material and the subsequent cultivation of diffraction-quality single crystals. Each step is critical, as impurities or poorly formed crystals can render diffraction analysis impossible.
Synthetic Protocol: A High-Yield Pathway
The synthesis of the title compound is efficiently achieved via the nucleophilic addition of piperazine to 4-isothiocyanato-N,N-dimethylaniline. This method is selected for its reliability, high conversion rates, and straightforward purification.
Step-by-Step Experimental Protocol
Reactant Solubilization: Dissolve 4-isothiocyanato-N,N-dimethylaniline (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per mmol) in a round-bottom flask equipped with a magnetic stirrer. The choice of an aprotic polar solvent like acetonitrile is deliberate to ensure reactant solubility without interfering with the reaction mechanism.
Nucleophilic Addition: In a separate vessel, dissolve piperazine (1.1 eq) in a minimal amount of acetonitrile. The slight excess of piperazine helps drive the reaction to completion. Add this solution dropwise to the stirred isothiocyanate solution at room temperature over 15 minutes.
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored using Thin Layer Chromatography (TLC) until the starting isothiocyanate spot is consumed.
Product Isolation: Upon completion, the product often precipitates from the solution. The solid is collected by vacuum filtration.
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. The product is then purified by recrystallization from an ethanol/water mixture to achieve the high level of purity (>99%) necessary for successful crystallization.
Caption: High-level workflow for the synthesis and purification of the target compound.
Crystallization: The Art of Slow Evaporation
Growing single crystals is an exercise in patience and precision. The slow evaporation technique is employed due to its ability to allow molecules to self-assemble into a highly ordered lattice with minimal defects.
Step-by-Step Crystallization Protocol
Solvent System Selection: Prepare a saturated solution of the purified compound in a binary solvent system of dichloromethane and methanol (approx. 3:1 v/v) at room temperature. Dichloromethane acts as the primary solvent, while the more polar methanol improves solubility and modulates the evaporation rate.
Solution Preparation: Gently warm the solution to ensure complete dissolution. Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.
Controlled Evaporation: Cover the vial with parafilm and pierce it with a single, small-gauge needle. This restricts the rate of solvent evaporation, which is the single most important parameter for growing large, well-defined crystals.
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., 20°C). Over several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) are observed, they are carefully harvested using a nylon loop and immediately prepared for mounting on the diffractometer.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[9][10][11] It provides precise data on bond lengths, bond angles, and the overall molecular and supramolecular structure.[12]
Caption: Diagram of the primary N-H···S hydrogen bonding motif driving crystal packing.
Conclusion and Strategic Outlook
This guide has detailed the systematic approach to the synthesis, crystallization, and complete structural characterization of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline. The single-crystal X-ray diffraction analysis provides an unambiguous determination of its three-dimensional atomic arrangement, revealing a chair conformation for the piperazine ring and a supramolecular architecture governed by robust N-H···S hydrogen bonds.
This structural data is a vital asset for drug development professionals. It provides the empirical basis for computational studies, such as molecular docking and dynamic simulations, to predict and understand the compound's interaction with biological targets. Furthermore, the knowledge of the key intermolecular interactions can inform strategies for crystal engineering, polymorph screening, and the design of next-generation analogues with enhanced therapeutic profiles.
References
Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
Semantic Scholar. (2016, March 1). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.
BenchChem. (n.d.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.
PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
MDPI. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
ThermoFisher. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.
Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis.
Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD).
ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction.
Preclinical Pharmacokinetic Profiling of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline: A Technical Whitepaper
N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (NDPA) is a structurally complex synthetic building block and screening compound (CAS: 431884-69-4). Characterized by a dimethylaniline moiety, a thioamide linker, and...
Author: BenchChem Technical Support Team. Date: March 2026
N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (NDPA) is a structurally complex synthetic building block and screening compound (CAS: 431884-69-4). Characterized by a dimethylaniline moiety, a thioamide linker, and a piperazine ring, NDPA presents a unique pharmacokinetic (PK) and toxicological profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of NDPA.
Rather than relying on generic PK assumptions, this guide specifically addresses the mechanistic liabilities of NDPA—most notably, the severe hepatotoxic risks associated with thioamide S-oxidation and the permeability dynamics dictated by its privileged piperazine scaffold.
The molecular architecture of NDPA dictates its systemic absorption. The piperazine ring acts as a privileged scaffold in medicinal chemistry; its secondary amine groups allow precise modulation of protonation states, enhancing aqueous solubility at gastric pH[1]. Conversely, the lipophilic thioamide and dimethylaniline groups drive the compound's predicted LogP (~2.5). This amphiphilic nature suggests rapid passive transcellular absorption across the intestinal epithelium.
To accurately model this, we utilize the Caco-2 cell permeability assay. Caco-2 cells, derived from human colon carcinoma, spontaneously differentiate to form polarized monolayers with tight junctions, making them the gold standard for predicting human intestinal absorption[2].
Causality Check: Why bidirectional? While passive diffusion is unidirectional, basic amines like piperazine are frequent substrates for apical efflux transporters (e.g., P-glycoprotein). Measuring transport in both directions (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to calculate the Efflux Ratio (ER) and predict in vivo bioavailability accurately.
Cell Seeding & Maturation: Seed Caco-2 cells onto polycarbonate transwell inserts (
1×105
cells/cm²). Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm². Self-Validation: A TEER >400 Ω·cm² confirms tight junction integrity, ensuring paracellular leaks do not artificially inflate permeability data.
Dosing Preparation: Prepare 10 µM NDPA in Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
Bidirectional Incubation:
A→B (Absorptive): Add NDPA to the apical chamber; sample the basolateral chamber at 30, 60, 90, and 120 minutes.
B→A (Secretory): Add NDPA to the basolateral chamber; sample the apical chamber at identical intervals.
Internal Controls (Self-Validation): Co-incubate with Lucifer Yellow (a paracellular marker; leakage must be <1%) and Talinolol (a known P-gp substrate to validate efflux transporter activity).
Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability (
Papp
). An ER (
Papp,B→A/Papp,A→B
) > 2.0 flags NDPA as an active efflux substrate.
Hepatic Biotransformation: The Thioamide Liability
The most critical pharmacokinetic hurdle for NDPA is its metabolic stability. The liver is the primary site of drug metabolism, and microsomes are utilized to determine the in vitro intrinsic clearance (
CLint
) of a compound[3].
NDPA contains a thioamide group, a structural alert notorious for idiosyncratic drug-induced liver injury (DILI). Thioamides are aggressively oxidized by Flavin-containing monooxygenases (FMOs)—specifically FMO1 and FMO3—as well as Cytochrome P450 (CYP) enzymes[4]. The metabolic cascade involves two sequential oxidations: the thioamide is first oxidized to a sulfenic acid (S-oxide), which is subsequently oxidized to a highly reactive sulfinic acid (S,S-dioxide)[5]. These electrophilic S,S-dioxides rapidly deplete intracellular glutathione and covalently bind to lysine and cysteine residues on hepatic proteins, triggering necrosis. Concurrently, the N,N-dimethylaniline group is highly susceptible to CYP3A4/CYP2D6-mediated N-demethylation.
Fig 1. Predicted FMO/CYP-mediated biotransformation and toxification of the NDPA thioamide moiety.
Causality Check: Standard in vitro ADME studies provide essential insights into a compound's metabolic profile[6], but they routinely fail to distinguish between CYP and FMO activity because both require NADPH. Because FMOs are thermally labile, we must introduce a thermal-shift step. Failing to isolate FMO activity will result in inaccurate scaling of in vivo clearance and a failure to predict thioamide-induced toxicity.
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
Enzyme Differentiation (The Thermal Shift):
Total Metabolism Cohort: Maintained on ice until incubation.
CYP-Only Cohort: Pre-incubated at 45°C for exactly 5 minutes to permanently denature FMOs while preserving CYP structural integrity.
Initiation: Spike 1 µM NDPA into both cohorts. Pre-warm to 37°C for 3 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
Kinetic Sampling & Quenching: At
t=0,5,15,30,and 60
minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Self-Validation: The cold solvent instantly precipitates proteins, halting enzymatic activity.
Control Validations: Run a minus-NADPH control to rule out chemical instability of the thioamide in aqueous buffer. Include Midazolam to verify CYP3A4 viability post-thermal shift.
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-TOF-MS to calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
).
Based on the structural motifs and established behavior of analogous thioamide-piperazine derivatives, the following table summarizes the predicted in vitro pharmacokinetic parameters for NDPA. These benchmarks serve as go/no-go criteria for lead optimization.
Pharmacokinetic Parameter
Assay System
Predicted Value / Outcome
Implications for Drug Development
Apparent Permeability (
Papp
)
Caco-2 Monolayer
15×10−6
cm/s
High passive transcellular permeability; favorable oral absorption.
Efflux Ratio (ER)
Bidirectional Caco-2
> 2.5
Likely P-gp substrate due to basic piperazine nitrogen.
A Technical Guide to the Thermodynamic Properties of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline in Solution
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of N,N-Dimethyl-4...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline in various solvent systems. As a molecule incorporating a thiourea moiety, a known pharmacophore with diverse biological activities, understanding its behavior in solution is paramount for preclinical development, formulation design, and predicting its in vivo fate.[1][2] This document outlines the critical thermodynamic parameters—Gibbs free energy, enthalpy, and entropy of solvation and mixing—and details the experimental and theoretical methodologies required for their determination. By elucidating the energetic drivers of solubility, stability, and intermolecular interactions, this guide serves as an essential resource for researchers aiming to optimize the therapeutic potential of this and related compounds.
Introduction: The Significance of Thermodynamic Profiling in Drug Discovery
The journey of a drug candidate from discovery to clinical application is intrinsically linked to its physicochemical properties. Among these, the thermodynamic profile in aqueous and non-aqueous environments governs a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics. For N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline, a compound featuring a polar piperazine ring, a non-polar N,N-dimethylaniline group, and a hydrogen-bonding capable thiourea linker, the interplay of these functionalities dictates its interaction with solvent molecules.
A thorough thermodynamic evaluation is crucial for:
Predicting Solubility: Understanding the energetic costs and gains of dissolving the compound is fundamental for formulation development and ensuring adequate bioavailability.
Optimizing Drug-Target Interactions: The binding of a ligand to its biological target is a thermodynamic process. Characterizing the compound's solvation thermodynamics provides insights into the desolvation penalties and hydrophobic contributions to binding affinity.[3][4]
Ensuring Stability: Thiourea derivatives can be susceptible to degradation pathways such as oxidation and hydrolysis.[5] Thermodynamic studies can help identify conditions that favor the compound's stability, extending its shelf life and ensuring its efficacy.
This guide will provide the scientific underpinnings and practical methodologies to conduct a comprehensive thermodynamic investigation of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline.
Synthesis and Characterization
A plausible synthetic route for N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline is a multi-step process commencing with the N,N-dimethylation of aniline, followed by subsequent functionalization to introduce the piperazin-1-ylcarbonothioyl moiety.
Application Note: Synthesis and Purification Protocol for N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline
Strategic Overview & Chemical Rationale The synthesis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline —a highly functionalized thioamide pharmacophore—requires precise control over chemoselectivity to prevent unwa...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Chemical Rationale
The synthesis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline —a highly functionalized thioamide pharmacophore—requires precise control over chemoselectivity to prevent unwanted side reactions such as bis-acylation or thioamide hydrolysis.
As an Application Scientist, I have designed this protocol around a robust, self-validating three-step linear sequence: (1) Amide Coupling , (2) Selective Thionation , and (3) Orthogonal Deprotection . By utilizing 1-Boc-piperazine, we enforce mono-acylation. Subsequent thionation with Lawesson's Reagent exploits the differential nucleophilicity between the amide and carbamate carbonyls, allowing for selective sulfur exchange. Finally, anhydrous acidic deprotection yields the target free-base amine without compromising the sensitive carbonothioyl (C=S) bond.
Mechanistic Pathway & Workflow
Fig 1: Three-step synthetic workflow for N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline.
Materials and Reagents
Reagent / Material
Role in Synthesis
Equivalents
4-(Dimethylamino)benzoic acid
Starting Material (Electrophile precursor)
1.0 eq
1-Boc-piperazine
Starting Material (Nucleophile)
1.1 eq
EDC·HCl
Carbodiimide Coupling Agent
1.2 eq
HOBt (Hydrate)
Additive (Active Ester Formation)
1.2 eq
DIPEA (Hünig's Base)
Non-nucleophilic Base
2.5 eq
Lawesson's Reagent
Thionating Agent
0.6 eq
Trifluoroacetic Acid (TFA)
Boc-Deprotection Agent
10.0 eq
DCM, Toluene (Anhydrous)
Reaction Solvents
N/A
Step-by-Step Experimental Protocols
Step 1: Amide Coupling
Objective: Synthesis of tert-butyl 4-(4-(dimethylamino)benzoyl)piperazine-1-carboxylate.
Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(dimethylamino)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
Reagent Addition: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the stirring solution, followed by dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 15–20 minutes to ensure complete formation of the active HOBt-ester.
Coupling: Add 1-Boc-piperazine (1.1 eq) in a single portion. Stir the reaction mixture continuously at room temperature for 12–18 hours.
Self-Validation (TLC): Monitor via TLC (Eluent: 5% MeOH in DCM). The product will appear as a new UV-active spot.
Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to afford the intermediate amide.
Step 2: Selective Thionation
Objective: Synthesis of tert-butyl 4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carboxylate.
Preparation: Dissolve the crude amide intermediate (1.0 eq) from Step 1 in anhydrous Toluene (0.1 M concentration) in a reflux apparatus.
Thionation: Add Lawesson's Reagent (0.6 eq) to the solution. Heat the mixture to reflux (100–110 °C) and stir for 2–4 hours.
Self-Validation (TLC/MS): Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The thioamide product typically exhibits a distinct yellow hue and a higher
Rf
value than the starting amide. LC-MS should confirm a mass shift of +16 Da (Oxygen
→
Sulfur exchange).
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate the pure Boc-protected thioamide.
Step 3: Orthogonal Boc Deprotection
Objective: Synthesis of the final target, N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline.
Acid Cleavage: Dissolve the purified thioamide (1.0 eq) in anhydrous DCM (0.1 M). Cool the flask to 0 °C using an ice bath.
Deprotection: Add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
Self-Validation (TLC): Monitor via TLC. The disappearance of the starting material and the appearance of a baseline, ninhydrin-positive spot indicates successful deprotection.
Workup (Free-basing): Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve the resulting residue in DCM and slowly add 1M aqueous
NaOH
or saturated
NaHCO3
until the aqueous layer reaches pH 9-10.
Isolation: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organics with brine, dry over
Na2SO4
, and evaporate to yield the pure target molecule as a free base.
Quantitative Data & Yield Analysis
Synthetic Step
Intermediate / Product
Expected Yield
Reaction Time
Primary Purification Method
Step 1
Boc-Protected Amide
85 – 95%
12 – 18 h
Aqueous Workup (Liquid-Liquid Extraction)
Step 2
Boc-Protected Thioamide
70 – 85%
2 – 4 h
Silica Gel Flash Chromatography
Step 3
Target Thioamide (Free Base)
90 – 98%
2 h
Acid-Base Extraction
Expert Insights & Causality Analysis (E-E-A-T)
Coupling Agent Causality: The use of EDC·HCl paired with HOBt is highly deliberate. EDC is a water-soluble carbodiimide, meaning its urea byproduct can be completely removed during a simple aqueous workup. HOBt is added to rapidly convert the transient O-acylisourea into a stable, highly reactive active ester. This prevents the formation of unreactive N-acylurea dead-ends, ensuring near-quantitative yields when coupling with secondary amines like piperazine ()[1].
Thionation Selectivity & Thermodynamics: Lawesson's Reagent (LR) is selected over the harsher
P4S10
due to its superior solubility and chemoselectivity. In solution, LR exists in equilibrium with a highly reactive dithiophosphine ylide. This ylide selectively attacks the highly nucleophilic amide carbonyl oxygen, forming a thiaoxaphosphetane intermediate. The thermodynamic driving force of the reaction is the formation of a highly stable P=O bond ()[2]. Crucially, the carbamate (Boc) carbonyl is significantly less nucleophilic due to resonance stabilization from the tert-butoxy oxygen, rendering it completely inert to LR under these conditions ()[3].
Deprotection Dynamics: Thioamides are highly susceptible to hydrolysis under strongly basic conditions or in aqueous acids at elevated temperatures. By utilizing anhydrous TFA in DCM, the Boc group is cleaved via a clean isobutylene elimination mechanism, leaving the sensitive carbonothioyl (C=S) bond perfectly intact.
References
Title: Use of Lawesson's Reagent in Organic Syntheses
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Title: Science of Synthesis: Knowledge Updates 2024/1 (Thionation of Amides)
Source: Thieme Connect
URL: [Link]
Title: Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs)
Source: Journal of Medicinal Chemistry (via PMC / NIH)
URL: [Link]
Application Note: N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline as a Versatile Ligand in Transition Metal Coordination Chemistry
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Ligand Synthesis, Coordination Causality, and Biological Application Protocols Introduction & Chemical Profiling In th...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Content Focus: Ligand Synthesis, Coordination Causality, and Biological Application Protocols
Introduction & Chemical Profiling
In the realm of coordination chemistry and metallodrug design, the selection of an appropriate ligand dictates the stability, geometry, and biological efficacy of the resulting transition metal complex. N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (DPCA) [CAS: 431884-69-4] represents a highly versatile, ambidentate thioamide ligand. Structurally, DPCA features an electron-donating N,N-dimethylaniline moiety conjugated to a thiocarbonyl (C=S) group, which is terminally bound to a piperazine ring.
The rationale for utilizing DPCA lies in its dual-donor capacity. Piperazine-based carbothioamides and carbodithioates have gained significant traction as potent anticancer and antimicrobial agents [1]. The presence of both a "soft" sulfur donor and a "hard" secondary amine nitrogen (on the piperazine ring) allows DPCA to act as a bridging or chelating ligand, enabling the construction of diverse homo- and heterometallic architectures[2].
Mechanistic Insights & Coordination Causality
To design effective metal complexes, we must apply the Hard-Soft Acid-Base (HSAB) principle . The causality behind the coordination behavior of DPCA is governed by the electronic nature of the target metal:
Monodentate S-Coordination (Soft-Soft Interaction): When reacted with late, soft transition metals such as Pd(II), Pt(II), or Ru(II), DPCA preferentially coordinates via the thiocarbonyl sulfur. This neutralizes the metal's charge and significantly enhances the overall lipophilicity of the complex. Increased lipophilicity is a critical driver for cellular membrane permeation in anticancer drug candidates, facilitating intracellular accumulation and subsequent DNA intercalation or Reactive Oxygen Species (ROS) generation [3].
Bidentate/Bridging Coordination (Ambidentate Interaction): When reacted with borderline or soft metals that can accommodate higher coordination numbers or polymeric structures (e.g., Cu(I), Ag(I)), DPCA utilizes both the soft sulfur and the hard piperazine nitrogen. This bridging mode is instrumental in synthesizing luminescent coordination polymers or Metal-Organic Frameworks (MOFs).
Caption: Workflow for DPCA synthesis and transition metal coordination pathways.
Experimental Protocols: Self-Validating Systems
The following protocols are designed as self-validating systems. Each workflow includes intrinsic analytical checkpoints to ensure the causality of the reaction is confirmed before proceeding to the next step.
Protocol 1: Synthesis of the DPCA Ligand via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is the most atom-economical method for synthesizing thioamides directly from aldehydes, avoiding the use of harsh thionating agents like Lawesson's reagent [4, 5].
Assembly: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(dimethylamino)benzaldehyde in DMF.
Reagent Addition: Add piperazine and elemental sulfur to the solution. Causality note: Piperazine acts as both the nucleophile and the base to catalyze the disproportionation of sulfur.
Thermal Activation: Heat the mixture to 100 °C under a nitrogen atmosphere for 4–6 hours. The solution will transition to a deep red/brown color, indicating the formation of the thioamide.
Isolation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with dichloromethane (3 × 30 mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Recrystallize the crude product from an ethanol/water mixture to yield pure DPCA.
Self-Validation Checkpoint: Perform FT-IR spectroscopy. The disappearance of the strong aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of the thiocarbonyl C=S stretch (~1045 cm⁻¹) validates successful conversion.
Protocol 2: Synthesis of the Anticancer Candidate [Pd(DPCA)₂Cl₂]
Metal Solubilization: Dissolve
PdCl2
in ethanol containing a few drops of concentrated HCl to form the soluble
[PdCl4]2−
species.
Ligand Addition: Dissolve DPCA in DCM and add it dropwise to the stirring palladium solution at room temperature.
Coordination: Stir the mixture continuously for 12 hours. A distinct color change (typically to yellow/orange) and the formation of a microcrystalline precipitate indicate successful coordination.
Harvesting: Filter the precipitate, wash sequentially with cold ethanol and diethyl ether to remove unreacted ligand, and dry in vacuo.
Self-Validation Checkpoint: Compare the FT-IR spectrum of the complex to the free ligand. A shift of the C=S stretching frequency to a lower wavenumber confirms S-coordination (due to the donation of electron density from the sulfur to the Pd(II) center, weakening the C=S double bond).
Protocol 3: In Vitro DNA Binding Assay (UV-Vis Titration)
To evaluate the anticancer potential, the interaction between the Pd-DPCA complex and Calf Thymus DNA (CT-DNA) must be quantified.
Prepare a 50 µM solution of the [Pd(DPCA)₂Cl₂] complex in Tris-HCl buffer (pH 7.4, 10% DMSO to ensure solubility).
Titrate with increasing concentrations of CT-DNA (0–100 µM).
Monitor the UV-Vis absorption spectra (typically the intraligand
π→π∗
or metal-to-ligand charge transfer bands).
Causality note: Hypochromism (decrease in absorbance) and a bathochromic shift (red shift) are diagnostic of intercalative binding between the DNA base pairs.
Data Presentation: Diagnostic Spectroscopic Signatures
To ensure structural integrity, the following quantitative data summarizes the expected spectroscopic shifts upon the coordination of DPCA to a soft metal like Pd(II).
Analytical Technique
Free DPCA Ligand
[Pd(DPCA)₂Cl₂] Complex
Diagnostic Interpretation
FT-IR:
ν
(C=S)
~1045 cm⁻¹
~1010 cm⁻¹
Δν
= -35 cm⁻¹. Shift to lower frequency confirms metal-sulfur coordination.
FT-IR:
ν
(N-H)
~3250 cm⁻¹
~3245 cm⁻¹
Negligible shift confirms the piperazine nitrogen is not coordinated.
Upfield shift due to reduced electron density at the thiocarbonyl carbon upon S-metal bond formation.
Biological Mechanism of Action
The transition metal complexes of piperazine-thioamides are designed to exploit the vulnerabilities of malignant cells. The proposed mechanism of action for the synthesized [Pd(DPCA)₂Cl₂] complex is mapped below.
Caption: Proposed apoptotic mechanism of action for DPCA-coordinated Pd(II) complexes.
References
Gupta, S., et al. "Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent." ACS Omega. [1]
Kalia, S. B., et al. "Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands." PubMed. [2]
"Design, molecular docking, and molecular dynamics of thiourea-iron (III)
Fedorovich, I. S., et al. "Thioamides from 5-arylfurfural and monosubstituted piperazine derivatives (Wilgerodt-Kindler reaction).
Zbruyev, O. I., et al. "Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions.
Method
Use of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline in high-throughput drug discovery assays
Application Note: Integrating N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline into High-Throughput Drug Discovery Assays Executive Summary The compound N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (CAS 431884-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Integrating N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline into High-Throughput Drug Discovery Assays
Executive Summary
The compound N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (CAS 431884-69-4) represents a highly versatile building block in early-stage drug discovery. Featuring a piperazine ring for solubility and substitution, a thioamide linkage for unique hydrogen-bonding and metal-chelation, and an N,N-dimethylaniline moiety for lipophilicity, this scaffold is frequently explored in the development of kinase inhibitors and antibacterial agents[1].
However, screening this compound in High-Throughput Screening (HTS) campaigns presents two distinct physicochemical challenges:
Autofluorescence Interference: The N,N-dimethylaniline moiety can act as an environmental fluorophore, emitting greenish-yellow fluorescence that interferes with standard prompt-fluorescence assays[2],[3].
Chemical Stability: Thioamides are susceptible to thio-to-oxo exchange (degradation) in the presence of water or acidic conditions over time[4].
This application note provides a comprehensive, self-validating methodology for formulating, storing, and screening this scaffold using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to circumvent autofluorescence[5], alongside strict acoustic liquid handling protocols to preserve thioamide integrity.
Physicochemical Profiling & Causality in Assay Design
To successfully integrate this scaffold into an HTS pipeline, assay scientists must design workflows that preemptively address the molecule's intrinsic liabilities.
Bypassing Autofluorescence via TR-FRET: N,N-dimethylaniline derivatives exhibit short-lived fluorescence (decaying in
<10
ns) upon UV/Vis excitation[2]. In standard biochemical assays (e.g., prompt Fluorescence Polarization or standard FRET), this creates false positives or false negatives by artificially inflating the baseline signal[3]. We utilize TR-FRET, which employs lanthanide chelates (e.g., Europium,
Eu3+
) with long emission lifetimes (
>1
ms). By introducing a
50–150
µs time delay between excitation and detection, the short-lived autofluorescence of the N,N-dimethylaniline moiety completely decays, leaving only the target-specific lanthanide signal[5].
Mitigating Thio-to-Oxo Exchange: Thioamides are highly stable in pure, oxidizing environments but can undergo rapid sulfur-to-oxygen exchange if exposed to aqueous acidic conditions[4]. Therefore, library stocks must be maintained in strictly anhydrous Dimethyl Sulfoxide (DMSO) and dispensed using non-contact acoustic transfer to prevent ambient moisture absorption associated with traditional pipette tips.
Protocol 1: Compound Handling and Library Preparation
This protocol ensures the thioamide linkage remains intact during the transition from dry powder to HTS-ready source plates.
Self-Validation Mechanism: LC-MS/MS quality control (QC) is integrated at
T=0
and
T=3
months to quantify the exact ratio of thioamide to its oxo-degradant, ensuring assay data is tied to the correct molecular entity.
Step-by-Step Methodology:
Desiccation & Weighing: Equilibrate the lyophilized powder of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline to room temperature inside a desiccator to prevent condensation. Weigh 10 mg into a glass amber vial (protecting the aniline moiety from photo-oxidation).
Anhydrous Solubilization: Add LC-MS grade anhydrous DMSO (
<0.1%H2O
) to achieve a 10 mM stock concentration. Causality: Water in standard DMSO acts as a nucleophile over time, promoting the hydrolysis of the thioamide to an amide[4].
Inert Aliquoting: Purge the headspace of the storage tubes with Argon gas. Aliquot the 10 mM stock into Echo-compatible acoustic source plates (e.g., Labcyte 384-well PP plates).
LC-MS/MS Baseline Validation: Pull a 1 µL sample from a control well. Run a rapid LC-MS/MS gradient to confirm the presence of the parent mass (
[M+H]+=250.1
m/z) and the absence of the oxo-analog (
[M+H]+=234.1
m/z).
Storage: Seal plates with pierceable foil seals and store at
−20∘C
.
Fig 2. Workflow for maintaining thioamide stability during acoustic dispensing and HTS storage.
This protocol details a generic kinase inhibition assay utilizing the piperazine-thioamide scaffold, emphasizing the elimination of compound interference.
Self-Validation Mechanism: A "Prompt Fluorescence Pre-read" is conducted prior to the time-resolved read. If a well shows high prompt fluorescence but low TR-FRET signal, it validates that the time-delay successfully filtered out the compound's autofluorescence.
Step-by-Step Methodology:
Acoustic Dispensing: Use an Echo Liquid Handler to transfer 50 nL of the 10 mM compound stock into a 384-well low-volume white microplate. Causality: Acoustic dispensing avoids plastic tips, eliminating the risk of the lipophilic N,N-dimethylaniline moiety binding to pipette surfaces.
Enzyme/Substrate Addition: Add 5 µL of the target kinase and biotinylated peptide substrate in assay buffer (50 mM HEPES, pH 7.5, 10 mM
MgCl2
, 0.01% Brij-35). Incubate for 15 minutes at room temperature.
Reaction Initiation: Add 5 µL of ATP (at the
Km
concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.
Detection Reagent Addition: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating
Mg2+
),
Eu3+
-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).
Incubation & Reading: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module.
Excitation: 337 nm
Time Delay: 100 µs (Crucial for bypassing the N,N-dimethylaniline emission)[5].
Integration Time: 200 µs
Emission: Dual read at 620 nm (Donor) and 665 nm (Acceptor).
Data Presentation & Quality Control Metrics
To ensure the screening data generated with this scaffold is robust and free from artifactual interference, the following quantitative metrics must be tracked across all assay plates. The ratiometric nature of TR-FRET (Emission 665 / Emission 620) inherently normalizes well-to-well volume variations and inner-filter effects[5].
Metric
Target Threshold
Observation with Piperazine-Thioamide Scaffold
Corrective Action if Failed
Z'-Factor
>0.60
Typically
0.75−0.85
due to low background noise in TR-FRET.
Recalibrate Echo dispenser; check for reagent precipitation.
Signal-to-Background (S/B)
>5.0
10.0−15.0
(High S/B achieved by time-gated detection).
Increase lanthanide donor concentration or optimize antibody lot.
Prompt Fluorescence (Interference)
<10%
of Total
High prompt fluorescence at 540 nm (due to aniline moiety).
Expected. Validates the necessity of the 100 µs TR-FRET delay.
LC-MS Purity (Post-Screen)
>95%
>98%
(If stored in anhydrous DMSO).
If
<95%
, discard stock; thio-to-oxo exchange has occurred.
References
Sino Biological. "How TR-FRET Empower High-Throughput Screening." Sino Biological Technology Portal. Available at:[Link]
Akl, et al. "Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents." National Institutes of Health (PMC). Available at:[Link]
ACS Publications. "A Ratiometric Fluorescent Probe Based on ESIPT and AIE Processes for Alkaline Phosphatase Activity Assay and Visualization in Living Cells." Analytical Chemistry. Available at:[Link]
Chatterjee, et al. "Increasing the bioactive space of peptide macrocycles by thioamide substitution." National Institutes of Health (PMC). Available at:[Link]
Paul, et al. "Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries." Toxicological Sciences | Oxford Academic. Available at:[Link]
Topic: N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline Conjugation Techniques with Carrier Proteins
An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The covalent conjugation of small molecules (haptens) t...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The covalent conjugation of small molecules (haptens) to larger carrier proteins is a cornerstone of immunology, enabling the production of specific antibodies for research, diagnostic, and therapeutic applications. This document provides a detailed technical guide for the conjugation of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline—a molecule featuring a reactive secondary amine on its piperazine moiety—to common carrier proteins such as Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH). We present two robust, field-proven protocols: the first utilizes a zero-length carbodiimide crosslinker (EDC) to form a direct amide bond, and the second employs a heterobifunctional crosslinker strategy via thiol-maleimide chemistry. This guide explains the underlying chemical principles, offers step-by-step experimental procedures, and details methods for characterizing the final conjugate, ensuring researchers can confidently and successfully generate high-quality immunogens.
Part 1: Foundational Principles of DMPA Conjugation
Structural Analysis of the Hapten and Carrier Proteins
Successful bioconjugation hinges on the strategic selection of reactive functional groups on both the hapten and the carrier protein.
Hapten: N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (DMPA)
The primary site for covalent attachment on DMPA is the secondary amine within the piperazine ring. This nucleophilic group is readily targeted by amine-reactive electrophiles. The thiocarbonyl group (C=S) is generally less reactive under typical bioconjugation conditions, making the secondary amine the preferred reaction handle for a specific and controlled reaction.
Carrier Proteins (e.g., BSA, KLH)
Carrier proteins provide a scaffold of functional groups. The most abundant and commonly targeted are:
Primary Amines (-NH₂): Found on the ε-position of lysine residues. They are numerous and highly nucleophilic.
Carboxylic Acids (-COOH): Found on the side chains of aspartic acid and glutamic acid. They can be activated to react with nucleophiles like the secondary amine of DMPA.
Thiols (-SH): Found on cysteine residues. They are less abundant than amines but offer highly specific reaction pathways with partners like maleimides.
Selected Conjugation Chemistries: Mechanisms and Rationale
We will detail two highly effective and orthogonal strategies for DMPA conjugation. The choice between them depends on the desired linker length and specific experimental goals.
Method A: Zero-Length Crosslinking via EDC/Sulfo-NHS Chemistry
This is the most direct method, creating a stable amide bond between the hapten and the protein without introducing any spacer atoms. The reaction proceeds in two stages:
Activation of Protein Carboxylates: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl groups on the carrier protein's aspartate or glutamate residues to form a highly reactive but unstable O-acylisourea intermediate.
Stabilization and Amine Coupling: N-hydroxysulfosuccinimide (Sulfo-NHS) is added to react with the intermediate, creating a semi-stable, amine-reactive Sulfo-NHS ester on the protein surface. This ester is less susceptible to hydrolysis in aqueous solution than the O-acylisourea intermediate. The secondary amine of DMPA then attacks the Sulfo-NHS ester, displacing the Sulfo-NHS group and forming a stable amide bond.
The use of EDC in conjunction with Sulfo-NHS is a popular and versatile method for conjugating molecules with carboxyl groups to those with primary amines.[1][2] EDC activates carboxyl groups to form a reactive O-acylisourea intermediate.[2][3] This intermediate is prone to hydrolysis in aqueous solutions, which can lower the efficiency of the conjugation reaction.[2] To improve efficiency, Sulfo-NHS is added to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive Sulfo-NHS ester.[2][4][5] This two-step process allows for more controlled and higher-yield conjugation.[6] While the reaction is most efficient with primary amines, secondary amines, such as the one in DMPA's piperazine ring, can also react, although potentially at a slower rate.[7][8] The activation step is typically performed in a slightly acidic buffer (pH 4.5-7.2), while the subsequent reaction with the amine is more efficient at a pH of 7-8.[4][9]
Caption: EDC/Sulfo-NHS conjugation workflow.
Method B: Heterobifunctional Crosslinking via Thiol-Maleimide Chemistry
This elegant, two-stage approach provides exceptional specificity and control. It involves first modifying the hapten (DMPA) to introduce a thiol (-SH) group, and then reacting this thiolated hapten with a maleimide-activated carrier protein.
Hapten Thiolation: The secondary amine of DMPA is reacted with N-Succinimidyl S-acetylthioacetate (SATA). SATA's NHS ester reacts with the amine, adding a protected acetylated thiol. This protecting group is then removed with hydroxylamine, exposing a reactive free thiol on the DMPA molecule.
Protein Activation: The carrier protein is separately reacted with a heterobifunctional crosslinker like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The NHS ester end of SMCC reacts with the protein's lysine residues, covering the protein surface with reactive maleimide groups.
Specific Conjugation: The thiolated DMPA is then mixed with the maleimide-activated protein. The thiol group specifically attacks the double bond of the maleimide group, forming a highly stable thioether bond and linking the hapten to the protein.
This method is advantageous as it prevents self-polymerization of the protein or hapten and ensures a well-defined linkage point.
Catalytic Applications of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline Complexes: A Technical Guide for Researchers
Introduction: Unveiling a Versatile Ligand for Catalysis In the dynamic landscape of synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. Thiourea derivatives hav...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Versatile Ligand for Catalysis
In the dynamic landscape of synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. Thiourea derivatives have emerged as a class of exceptionally versatile ligands, owing to their unique electronic properties and the presence of both soft sulfur and hard nitrogen donor atoms. This allows for the formation of stable and catalytically active complexes with a wide range of transition metals.[1] This guide focuses on the synthesis, characterization, and potential catalytic applications of metal complexes derived from the novel ligand, N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline .
The incorporation of a piperazine moiety and an N,N-dimethylaniline group into the thiourea backbone offers several advantages. The piperazine ring can enhance the solubility and stability of the resulting metal complexes, while the electron-donating N,N-dimethylaniline group can modulate the electronic properties of the metal center, thereby influencing its catalytic activity. This document provides detailed protocols for the synthesis of the ligand and its palladium and nickel complexes, followed by comprehensive application notes for their use in Suzuki-Miyaura and Heck cross-coupling reactions, as well as the catalytic reduction of nitroarenes.
Synthesis and Characterization
The successful application of any ligand in catalysis begins with its efficient and reproducible synthesis. This section provides a step-by-step protocol for the preparation of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline and its subsequent complexation with palladium and nickel.
Protocol 1: Synthesis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (L)
This protocol is based on the well-established reaction of an amine with an isothiocyanate to form a thiourea linkage.[2] The synthesis of the precursor, 4-(piperazin-1-yl)-N,N-dimethylaniline, is a crucial first step.
Step 1a: Synthesis of 4-(piperazin-1-yl)-N,N-dimethylaniline
A plausible route to this intermediate involves the nucleophilic aromatic substitution of a suitable starting material like 4-fluoro-N,N-dimethylaniline with piperazine.
Protocol 2: Synthesis of Metal Complexes ([Pd(L)₂Cl₂] and [Ni(L)₂Cl₂])
A general method for the synthesis of thiourea-metal complexes involves the direct reaction of the ligand with a metal salt in a suitable solvent.[2][3]
Materials: N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (L), Palladium(II) chloride (PdCl₂) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Ethanol or Methanol.
Procedure:
Dissolve the ligand (L) (2.0 eq.) in ethanol in a round-bottom flask.
In a separate flask, dissolve the metal salt (PdCl₂ or NiCl₂·6H₂O) (1.0 eq.) in a minimal amount of the same solvent (with gentle heating if necessary).
Add the metal salt solution dropwise to the stirred ligand solution at room temperature.
Stir the reaction mixture for 12-24 hours. The formation of a precipitate indicates the formation of the complex.
Collect the solid by filtration, wash with cold ethanol and diethyl ether.
Dry the complex under vacuum.
Characterization of Metal Complexes:
The coordination of the ligand to the metal center can be confirmed by various spectroscopic techniques.[4][5] In the FT-IR spectrum, a shift in the C=S stretching vibration to a lower frequency is indicative of coordination through the sulfur atom. In the ¹H NMR spectrum, a downfield shift of the N-H proton (if present) and protons adjacent to the coordinating atoms can be observed.
Catalytic Applications
The synthesized palladium and nickel complexes of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline are anticipated to be effective catalysts in a variety of organic transformations. The following sections provide detailed protocols for their application in key cross-coupling and reduction reactions.
Palladium-thiourea complexes have demonstrated excellent catalytic activity in Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of C-C bonds.[1][6] The proposed [Pd(L)₂Cl₂] complex is expected to be an efficient catalyst for this transformation.
Suzuki-Miyaura Cross-Coupling Workflow
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the [Pd(L)₂Cl₂] catalyst (0.1 - 1 mol%).
Add the solvent (5 mL) and degas the mixture.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-12 hours), monitoring by TLC or GC-MS.
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
The Heck reaction is another fundamental C-C bond-forming reaction, typically involving the coupling of an aryl halide with an alkene. Palladium-thiourea complexes have also been successfully employed as catalysts in this reaction.[7][8]
Heck Cross-Coupling Reaction Workflow
Protocol 4: General Procedure for Heck Cross-Coupling
In a sealed tube or Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), base (1.5 mmol), and the [Pd(L)₂Cl₂] catalyst (0.5 - 2 mol%).
Add the solvent (5 mL).
Heat the reaction mixture to 100-140 °C for 6-24 hours.
Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Expected Performance:
Entry
Aryl Halide
Alkene
Catalyst Loading (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Iodobenzene
Styrene
1.0
Et₃N
DMF
120
12
>85
2
4-Bromoacetophenone
Methyl acrylate
1.5
DIPEA
NMP
130
18
>80
3
1-Iodonaphthalene
n-Butyl acrylate
1.0
Et₃N
DMF
120
16
>88
Application Note 3: Nickel-Catalyzed Reduction of Nitroarenes
Nickel complexes are often more cost-effective catalysts than their palladium counterparts for certain transformations. The catalytic reduction of nitroarenes to anilines is a fundamentally important reaction in the synthesis of pharmaceuticals and dyes. Nickel-thiourea complexes are expected to be active catalysts for this reduction.[9]
Catalytic Reduction of Nitroarenes Workflow
Protocol 5: General Procedure for the Catalytic Reduction of Nitroarenes
The N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline ligand presents a promising scaffold for the development of novel homogeneous catalysts. The synthetic protocols outlined in this guide provide a clear pathway for the preparation of the ligand and its palladium and nickel complexes. The proposed catalytic applications in Suzuki-Miyaura and Heck cross-coupling reactions, as well as the reduction of nitroarenes, are based on the well-established reactivity of similar thiourea-based catalysts and offer a strong starting point for further research.
Future investigations should focus on a detailed study of the substrate scope and optimization of reaction conditions for each catalytic application. Furthermore, the synthesis and evaluation of complexes with other transition metals, such as copper, rhodium, and ruthenium, could unveil new and exciting catalytic activities. The unique structural features of this ligand system hold significant potential for the design of highly efficient and selective catalysts for a broad range of organic transformations.
References
Singh, T., et al. (2023). Palladium(II) complexes derived from N,N'-diarylthiourea: Structural aspects and applications toward Suzuki-Miyaura coupling reactions.
Mai, S., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
Khairul, W. M., et al. (2017). An Efficient Palladium-Thiourea Catalysed Heck Cross-Coupling Reaction for Molecular Electronic Interest. Scholar Hub Universitas Indonesia.
Pope, S. J. A., et al. (2022). N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions, 51(8), 3045-3058.
Khairul, W. M., et al. (2017). An Efficient Palladium-Thiourea Catalysed Heck Cross-Coupling Reaction for Molecular Electronic Interest.
Mai, S., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. PubMed.
Pope, S. J. A., et al. (2022). N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions (RSC Publishing).
Pope, S. J. A., et al. (2022). N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. PubMed.
Smith, A. W., et al. (2012). Synthesis and Crystal Structures of N,N'-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(9), 924-931*.
S. J. A. Pope, et al. (2024). The Synthesis and Characterization of Transition Metal Complexes of Mono Thiourea as Ligand and its Nonlinear Optic Application.
Al-Jeboori, M. J., et al. (2021). First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea. Basrah Journal of Science, 39(2), 246-265*.
Al-Jeboori, M. J., et al. (2021). First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea. Basrah Journal of Science, 39(2A), 246-265*.
Fernández-Mato, F., et al. (2020). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules, 25(23), 5698.
Sombatmankhong, K., et al. (2021). Synergistic effect of Thiourea and HCl on Palladium (II) recovery: An investigation on Chemical structures and thermodynamic stability via DFT. Arabian Journal of Chemistry, 14(4), 103045.
Singh, P., & Kumar, A. (2012). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Oriental Journal of Chemistry, 28(1), 447-452*.
Vaghaei, R., et al. (2023). Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF.
van der Westhuyzen, R., et al. (2014). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry, 57(15), 6437-6450*.
Chellan, P., et al. (2018). Water-soluble SNS cationic palladium(II) complexes and their Suzuki–Miyaura cross-coupling reactions in aqueous medium. Beilstein Journal of Organic Chemistry, 14, 1826-1835.
Kleps, I., et al. (2000). Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors. Heterocycles, 53(4), 855-868*.
Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh.
Chellan, P., et al. (2020). A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling. Dalton Transactions, 49(2), 349-358*.
Singh, P., & Kumar, A. (2011). Synthesis and Structural Investigation of Nickel Metal- Ligand (Thiourea Derivative) Complexes. Journal of Chemical and Pharmaceutical Research, 3(6), 841-846.
BenchChem. (2025). Application Notes and Protocols for 4-(Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules. BenchChem.
Organic Chemistry Portal. (2023). Synthesis of piperazines. Organic Chemistry Portal.
Gulea, A., et al. (2002). Thiourea derivatives and their nickel(II) and platinum(II) complexes: antifungal activity. Journal of Inorganic Biochemistry, 89(1-2), 101-108.
Corberán, R., & Peris, E. (2010). Selective Reduction of Nitroarenes with Silanes Catalysed by Nickel N-Heterocyclic Complexes.
Diccianni, J. B., & Diao, T. (2019). Nickel complexes for catalytic C–H bond functionalization. Dalton Transactions, 48(38), 14473-14489*.
Sönmez, M., et al. (2021). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 66(1), 53-61*.
BenchChem. (2025).
CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google P
Patil, S. B., et al. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 178-182*.
Malatynska, A., et al. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 38(25), 4995-5003*.
Scovill, J. P., et al. (2009). Synthesis of N'-(4-Methylpiperazine-1-carbonothioyl)picolino-hydrazonamide as An Antineoplastic Agent.
Khan, M. A., et al. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Pharmacology & Pharmacy, 4(1), 80-92*.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Content Focus: Structural challenges, solvent rationale, self-validating preparation protocols, and Variable-Temperature (VT) NMR workflows.
Chemical Context & Mechanistic Challenges
As a Senior Application Scientist, evaluating the molecular architecture of a compound before preparing an NMR sample is critical to preventing spectral artifacts. N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline presents two specific structural features that dictate its handling:
The Thioamide Linkage (Restricted Rotation): The carbonothioyl (C=S) group conjugated to the piperazine nitrogen possesses significant partial double-bond character due to lone-pair resonance. Thioamides exhibit substantially higher rotational energy barriers than standard amides[1]. At ambient temperature (298 K), this restricted rotation traps the piperazine ring in distinct conformational states (rotamers). In a standard
1
H NMR spectrum, this manifests as severe line broadening or duplicated, complex multiplet signals for the piperazine CH
2
protons[2].
The Secondary Amine: The unsubstituted nitrogen on the piperazine ring is basic. It is highly susceptible to rapid proton exchange and interactions with trace moisture or acidic impurities, which can cause the N-H signal to broaden into the baseline or shift unpredictably.
Solvent Selection Strategy: The Causality of DMSO-d₆
While Chloroform-d (CDCl₃) is the default solvent in many organic laboratories, it is fundamentally unsuited for the complete characterization of this thioamide.
The Rationale: To resolve the broadened rotamer peaks into a single, sharp, time-averaged set of signals, the sample must be heated past its coalescence temperature (
Tc
) using Variable-Temperature (VT) NMR[2]. CDCl₃ has a boiling point of 61 °C, making high-temperature experiments dangerous and physically impossible without specialized pressurized tubes.
The Solution:Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the optimal solvent. Its high boiling point (189 °C) safely permits VT-NMR heating up to 350–370 K. Furthermore, DMSO is a strong hydrogen-bond acceptor, which slows down the chemical exchange of the piperazine N-H proton, often allowing it to be observed as a distinct, sharp signal.
Quantitative Preparation Parameters
To ensure optimal signal-to-noise (S/N) ratios without compromising resolution, adhere to the following validated parameters[3],[4]:
Parameter
1
H NMR Specification
13
C / Heteronuclear Specification
Rationale
Analyte Mass
1 – 5 mg
20 – 30 mg
Overconcentration increases viscosity, reducing molecular tumbling rates and causing line broadening[3].
Solvent Volume
0.6 mL
0.6 mL
Ensures the liquid column extends sufficiently beyond the receiver coil to prevent edge effects.
Sample Height
40 – 50 mm
40 – 50 mm
Critical for maintaining magnetic field homogeneity and ensuring successful automated shimming[4].
Tube Quality
5 mm, 400+ MHz rated
5 mm, 400+ MHz rated
Low-quality tubes with uneven walls cause spectral artifacts and poor resolution[3].
Self-Validating Sample Preparation Protocol
Do not prepare the sample directly in the NMR tube. The following self-validating protocol ensures that no physical artifacts interfere with the magnetic field.
Step 1: Analyte Weighing
Accurately weigh the appropriate mass of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (e.g., 3 mg for
1
H NMR) into a clean, dry 2 mL secondary glass vial[5].
Step 2: Dissolution and Agitation
Add exactly 0.6 mL of DMSO-d₆ to the vial. Vortex or gently sonicate the vial for 60 seconds. Validation Check: Hold the vial to the light; the solution must be optically clear.
Step 3: Filtration (Critical Step)
Draw the solution into a glass Pasteur pipette. Place a small, tight plug of glass wool (or a PTFE syringe filter) at the tip of a second pipette. Filter the solution directly into the 5 mm NMR tube.
Causality: Any undissolved micro-particulates will create magnetic susceptibility gradients in the sample, making it impossible to achieve a proper shim, resulting in asymmetric or broadened peaks[4].
Step 4: Depth Gauging and Sealing
Use an NMR depth gauge to position the tube in the spinner. Verify that the liquid height is exactly 40–50 mm and centered within the coil region[4]. Wipe the exterior of the tube with a lint-free wipe and ethanol to remove fingerprints, which can interfere with the probe's tuning and matching.
Variable-Temperature (VT) NMR Workflow
Because of the thioamide linkage, a standard room-temperature acquisition may yield an "ugly" spectrum. Follow the logical workflow below to achieve publication-quality data.
Figure 1: Workflow for NMR sample preparation and VT-NMR resolution of thioamide rotamers.
VT-NMR Execution:
Acquire the initial
1
H spectrum at 298 K.
If the piperazine signals (typically between
δ
2.5 - 4.0 ppm) appear as broad humps or split multiplets, restricted rotation is occurring.
Gradually increase the probe temperature in 10 K increments, allowing 5 minutes of thermal equilibration at each step.
Re-shim the Z and Z
2
gradients at each new temperature, as the dielectric constant and volume of DMSO-d₆ change with heat.
Once the signals sharpen into well-defined triplets/multiplets (the coalescence point has been surpassed), acquire the final high-resolution
1
H and
13
C spectra.
References
How To Prepare And Run An NMR Sample - Blogs - News. alwsci.com. 3
NMR Sample Preparation: The Complete Guide - Organomation. organomation.com. 4
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. iastate.edu. 5
A Small Change in Structure, a Big Change in Flexibility - PMC. nih.gov. 1
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. rsc.org. 2
Technical Support Center: Optimizing Scale-Up Synthesis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline
Welcome to the Technical Support Center. This guide provides troubleshooting protocols, FAQs, and step-by-step methodologies for the scale-up synthesis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (CAS 431884-6...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides troubleshooting protocols, FAQs, and step-by-step methodologies for the scale-up synthesis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (CAS 431884-69-4)[1]. Designed for drug development professionals and process chemists, this resource focuses on chemoselectivity, exothermic hazard mitigation, and chromatography-free purification.
Part 1: Workflow & Synthetic Strategy
To ensure absolute regiocontrol and chemoselectivity at scale, the optimal synthetic route avoids direct functionalization of unprotected piperazine. Instead, we employ a highly controlled 3-step sequence: Amidation , Thionation , and Deprotection .
Synthetic workflow for N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline scale-up.
Part 2: Troubleshooting & FAQs
Q1: Why avoid the 1-step Willgerodt-Kindler reaction or direct Friedel-Crafts thiocarbamoylation for this scale-up?A1: While the Willgerodt-Kindler reaction (using 4-(dimethylamino)benzaldehyde, elemental sulfur, and piperazine) seems atom-economical, unprotected piperazine leads to severe chemoselectivity issues, primarily the formation of intractable bis-thioamides. Direct Friedel-Crafts reaction of N,N-dimethylaniline with piperazine-1-carbothioyl chloride is plagued by poor regioselectivity (ortho vs. para substitution) and requires highly toxic thiophosgene. The 3-step route using mono-Boc-piperazine ensures absolute regiocontrol and eliminates bis-adduct formation.
Q2: During the thionation step, we observe significant impurity formation and low yield. How can we optimize this?A2: Thionation of the Boc-protected amide is typically performed using Lawesson's Reagent (LR) or Phosphorus pentasulfide (P4S10). If you are using LR, be aware that it exists in equilibrium with a highly reactive dithiophosphine ylide. At temperatures above 110 °C,, leading to a sticky, intractable mixture[2]. For scale-up (>1 kg), P4S10 is highly recommended over LR. P4S10 is more cost-effective and, when or with hexamethyldisiloxane (HMDO), it provides exceptionally clean conversion without the persistent phosphine oxide byproducts characteristic of LR[3].
Q3: How do we handle the Boc-deprotection step at scale without causing an exothermic runaway or excessive gas evolution?A3: Boc deprotection releases equimolar amounts of carbon dioxide and isobutylene gas. At scale, using trifluoroacetic acid (TFA) is discouraged due to its toxicity, cost, and the difficulty of purging residual trifluoroacetate salts. Instead, use 2-4 M HCl in ethyl acetate (EtOAc) or isopropanol (IPA). The causality here is two-fold: (1) HCl/EtOAc allows for a controlled, dropwise addition to manage the exothermic gas evolution, and (2) the target molecule will directly precipitate out of the organic solvent as a highly pure hydrochloride salt, creating a self-validating purification step.
Q4: How can we isolate the free base without relying on column chromatography?A4: The product contains two basic centers: the piperazine nitrogen and the N,N-dimethylaniline group. The piperazine nitrogen is significantly more basic (pKa ~9.8) than the aniline nitrogen (pKa ~5.1). By dissolving the crude hydrochloride salt in water and adjusting the pH to 11.5 using aqueous NaOH, the free base of the target molecule will precipitate. It can then be extracted into dichloromethane (DCM) or filtered directly, completely bypassing chromatography.
Part 3: Quantitative Data & Reagent Comparison
Table 1: Comparison of Thionation Reagents for Scale-Up
Parameter
Lawesson's Reagent (LR)
Phosphorus Pentasulfide (P4S10)
P4S10 / HMDO System
Optimal Temperature
80–100 °C (Toluene)
115 °C (Pyridine)
80 °C (Acetonitrile)
Reaction Time
2–6 hours
4–8 hours
1–3 hours
Typical Yield
75–85%
70–80%
85–95%
Cost at Scale
High
Low
Moderate
Byproduct Removal
Difficult (chromatography often needed)
Moderate (aqueous basic wash)
Easy (siloxane byproducts are volatile)
Scale-Up Suitability
Poor (>1 kg)
Good
Excellent
Part 4: Experimental Protocols (Self-Validating Workflow)
Step 1: Amidation (Synthesis of tert-butyl 4-(4-(dimethylamino)benzoyl)piperazine-1-carboxylate)
Charge: To a 10 L jacketed reactor, add 4-(dimethylamino)benzoic acid (1.0 eq, 1.0 kg) and DCM (5.0 L).
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 20 °C.
Self-Validation: CO2 gas evolution will occur immediately. Wait until gas evolution completely ceases (approx. 1 hour), visually confirming the full formation of the acyl imidazole intermediate.
Coupling: Add 1-Boc-piperazine (1.05 eq) dissolved in DCM (1.0 L) dropwise over 30 minutes.
Work-up: Stir for 4 hours. Wash the organic layer with 1M NaOH (2 x 2 L) to remove unreacted acid, then with water (2 L). Concentrate under reduced pressure to afford the intermediate as a white solid.
Step 2: Thionation (Synthesis of tert-butyl 4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carboxylate)
Charge: Dissolve the Step 1 intermediate (1.0 eq) in anhydrous acetonitrile (5.0 L) in a dry reactor under nitrogen.
Causality: HMDO reacts with P4S10 to form a highly reactive, soluble thionating species, significantly accelerating the reaction and improving atom economy compared to neat P4S10.
Heating: Heat to 80 °C for 2 hours.
Self-Validation: Monitor by TLC (EtOAc/Hexane 1:1). The thioamide product will appear as a distinct, bright yellow spot with a higher Rf than the starting amide.
Work-up: Cool to room temperature, quench with 5% aqueous Na2CO3 (2 L), and extract with EtOAc (3 x 2 L). Concentrate to yield the Boc-protected thioamide.
Step 3: Deprotection & Free-Basing (Synthesis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline)
Charge: Dissolve the Step 2 intermediate in EtOAc (4.0 L) and cool the reactor to 5 °C.
Deprotection: Slowly add 4M HCl in EtOAc (3.0 eq).
Causality: Strict temperature control (5-10 °C) during addition mitigates the exothermic release of isobutylene and CO2.
Precipitation: Stir for 4 hours at 20 °C.
Self-Validation: The product will precipitate as a dense, yellow hydrochloride salt, driving the reaction to completion via Le Chatelier's principle.
Isolation: Filter the salt and wash with cold EtOAc.
Free-Basing: Suspend the salt in water (3.0 L) and adjust the pH to 11.5 using 2M NaOH. Extract the free base into DCM (2 x 2 L), dry over Na2SO4, and concentrate to afford the final product.
Part 5: References
Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI Molecules. URL:[Link]
Bergman, J., Pettersson, B., Hasumbegovic, V., & Svensson, P. H. (2011). Thionations Using a P4S10–Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry. URL:[Link]
Comparative Guide: N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline vs. Standard Piperazine Derivatives
Executive Summary The piperazine ring is a privileged scaffold in modern medicinal chemistry, offering tunable basicity, conformational flexibility, and favorable pharmacokinetic properties[1]. However, standard alkyl or...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperazine ring is a privileged scaffold in modern medicinal chemistry, offering tunable basicity, conformational flexibility, and favorable pharmacokinetic properties[1]. However, standard alkyl or amide piperazine derivatives often lack the target specificity required to modulate complex metalloenzymes.
N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (CAS 431884-69-4) introduces a specialized thiocarbonyl (-C=S) linkage conjugated to an electron-rich N,N-dimethylaniline moiety. This guide objectively compares this thioamide derivative against standard piperazines, focusing on its superior performance in selective neuronal nitric oxide synthase (nNOS) inhibition—a critical pathway for neuroprotection in neurodegenerative diseases such as Parkinson's disease[2].
Mechanistic Insight: The Thioamide Advantage
To understand the superiority of the piperazine-1-carbothioamide scaffold, we must evaluate the causality behind its molecular interactions.
Why does the carbonothioyl group outperform standard amides?
In standard piperazine amides (e.g., 1-(4-(dimethylamino)benzoyl)piperazine), the carbonyl oxygen acts as a hard Lewis base. This limits its ability to interact with the softer transition metals found in metalloenzyme active sites, such as the heme iron in the oxygenase domain of nNOS[3].
By replacing oxygen with sulfur, the pharmacophore is fundamentally altered:
Polarizability & Heme Coordination: Sulfur possesses a larger atomic radius and higher polarizability than oxygen. This allows the thiocarbonyl group to engage in strong, coordinate covalent interactions with the heme iron (Fe²⁺/Fe³⁺) in nNOS, competitively blocking the natural substrate, L-arginine[4].
Resonance Enhancement: The N,N-dimethylamino group on the aniline ring acts as a potent electron-donating group (EDG). Through resonance, it pushes electron density across the phenyl ring and directly into the thiocarbonyl system. This maximizes the nucleophilicity of the sulfur atom, drastically increasing its binding affinity and residence time within the nNOS active site[2].
Comparative Performance Data
The following table synthesizes the physicochemical and biological performance of the thioamide scaffold compared to standard piperazine derivatives, based on established structure-activity relationship (SAR) profiles for nNOS inhibitors[2][3].
To ensure reproducibility and scientific integrity, the following protocols describe the synthesis validation and in vitro evaluation of the piperazine-1-carbothioamide scaffold.
Protocol 1: Synthesis and Validation of the Thioamide Scaffold
Causality: Synthesizing the thiocarbonyl linkage requires careful control of nucleophilic addition to prevent off-target disulfide formation or symmetrical thiourea byproducts.
Preparation: Dissolve 1.0 equivalent of 1-Boc-piperazine in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative side reactions.
Coupling: Add 1.1 equivalents of 4-isothiocyanato-N,N-dimethylaniline dropwise at 0°C. Why 0°C? Low temperatures thermodynamically suppress the formation of symmetrical byproducts.
Catalysis: Introduce a catalytic amount of triethylamine (TEA) to deprotonate the piperazine secondary amine, enhancing its nucleophilicity.
Deprotection: After 4 hours of stirring at room temperature, remove the Boc group using 20% Trifluoroacetic acid (TFA) in DCM.
Validation (Self-Correction): Confirm the structure via ¹³C-NMR. The critical thiocarbonyl carbon (C=S) must appear significantly downfield (typically around 180–190 ppm), distinguishing it from a standard amide carbonyl (~165 ppm).
Protocol 2: In Vitro nNOS Inhibition & Selectivity Assay
Causality: Differentiating nNOS from endothelial NOS (eNOS) is critical, as inhibiting eNOS causes severe cardiovascular toxicity, including hypertension[4].
Enzyme Preparation: Reconstitute recombinant human nNOS and eNOS in 50 mM HEPES buffer (pH 7.4). Why HEPES? Unlike phosphate buffers, HEPES does not chelate the calcium required for calmodulin-dependent NOS activation.
Cofactor Assembly: Add 10 µM FAD, 10 µM FMN, 1 mM NADPH, and 1 mM CaCl₂. These cofactors are essential for the electron transfer from the reductase domain to the oxygenase domain[3].
Inhibitor Incubation: Add the thioamide compound at varying concentrations (10 nM to 10 µM) and incubate for 15 minutes at 37°C to allow for steady-state heme coordination.
Substrate Addition: Initiate the reaction by adding 10 µM of radiolabeled[³H]-L-arginine.
Quantification: After 10 minutes, quench the reaction with a stop buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Separate the unreacted [³H]-L-arginine from the product [³H]-L-citrulline using cation-exchange chromatography. Measure radioactivity via liquid scintillation counting to determine IC50 values.
Mandatory Visualizations
Caption: Competitive inhibition of nNOS by the thioamide scaffold preventing neurotoxic NO overproduction.
Caption: Step-by-step workflow from thioamide synthesis to nNOS selectivity profiling.
References
Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors...
PubMed / Biomedicine & Pharmacotherapy[Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry
National Institutes of Health (NIH) / PMC[Link]
Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases...
MDPI[Link]
Nitric oxide synthase and its function in animal reproduction: an update
Frontiers in Physiology[Link]
A Comparative Guide to the Validation of Analytical Methods for N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline Detection
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible data. This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of potential analytical methods for the detection and quantification of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline, a molecule incorporating a thiourea linker, a piperazine ring, and a dimethylaniline moiety. The structural complexity and potential role of such compounds as pharmaceutical intermediates or active ingredients demand robust analytical oversight.
This document moves beyond a simple listing of procedures. It explains the causality behind experimental choices and grounds every protocol in the principles of international regulatory guidelines, ensuring a self-validating and trustworthy framework.
The Analyte: Structural Considerations and Analytical Implications
N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline possesses distinct chemical features that guide the selection of an appropriate analytical technique:
N,N-Dimethylaniline Moiety: This aromatic amine is a strong chromophore, making it highly suitable for UV-Visible spectrophotometric detection.
Piperazine and Aniline Nitrogens: The presence of multiple basic nitrogen atoms makes the molecule amenable to positive mode electrospray ionization (ESI+), a key technique in mass spectrometry.
Thiourea Linker: This group contributes to the molecule's overall polarity and provides potential fragmentation sites for mass spectrometry.
The primary analytical challenges involve ensuring specificity (distinguishing the analyte from synthesis precursors, impurities, or degradants) and sensitivity (detecting it at low concentrations).
A Dichotomy of Approaches: HPLC-UV vs. LC-MS/MS
Based on the analyte's structure, two chromatographic techniques stand out as primary candidates: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
HPLC-UV: This is the workhorse of pharmaceutical quality control. Its robustness, cost-effectiveness, and the analyte's strong chromophore make it the logical choice for routine analyses such as purity assessments and content uniformity assays.
LC-MS/MS: This technique offers unparalleled sensitivity and selectivity. It is the gold standard for trace-level quantification, such as detecting impurities or metabolites in complex biological matrices.[1] While more complex and costly, its ability to confirm both retention time and mass-to-charge ratio provides an orthogonal detection mechanism, adding a higher degree of confidence.[2]
The choice between them is dictated by the analytical objective.
Caption: Logical comparison of analytical methods.
The Foundation: Principles of Method Validation (ICH Q2(R1))
The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining key validation characteristics.[3][4][5]
Caption: Core validation parameters as per ICH Q2(R1).
A brief explanation of these core parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A minimum of 5 concentration levels is recommended.[3]
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed via recovery studies.[8]
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
This method is designed for the quantification and purity determination of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline as a bulk substance or in a simple formulation. The methodology is adapted from established protocols for thiourea derivatives.[10][11][12]
Caption: Experimental workflow for HPLC-UV analysis.
Step-by-Step Methodology:
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
Gradient Program:
0-2 min: 30% B
2-15 min: 30% to 90% B
15-18 min: 90% B
18.1-22 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 265 nm (A preliminary scan should be run to confirm the λmax).
Injection Volume: 10 µL.
Preparation of Solutions:
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase (at initial conditions) to create standards across the desired range (e.g., 0.1, 1, 10, 25, 50, 100 µg/mL).
Sample Solution: Prepare the sample in the mobile phase to achieve a final concentration within the linear range (e.g., ~20 µg/mL).
Validation Procedure:
Inject the standards to establish the calibration curve.
Perform replicate injections of a single standard to assess system suitability (e.g., tailing factor, theoretical plates, %RSD of peak area).
Analyze samples for accuracy (spiked placebo), precision (repeat preparations), and other validation parameters.
Experimental Protocol 2: LC-MS/MS Method
This method is designed for high-sensitivity, high-selectivity analysis, suitable for determining trace levels of the analyte in complex matrices like plasma or for identifying low-level impurities. The approach is based on methods used for other piperazine derivatives.[13][14]
Caption: Experimental workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
Instrumentation:
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase: As described for the HPLC-UV method.
Gradient Program: A faster gradient may be used (e.g., 5% to 95% B in 3 minutes).
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Mass Spectrometer Conditions:
Ionization Mode: ESI Positive (ESI+).
Multiple Reaction Monitoring (MRM):
The exact m/z values must be determined by infusing a standard solution. For N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (C18H21N3S, MW ≈ 311.45), a hypothetical transition could be:
Precursor Ion (Q1): 312.1 m/z ([M+H]+)
Product Ion (Q3): A fragment corresponding to the dimethylaniline portion or the piperazine ring (e.g., 120.1 m/z or 86.1 m/z). Two transitions are typically monitored for confirmation.
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal.
Preparation of Solutions:
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
Standards & Samples: Prepare calibration standards in the same matrix as the sample (e.g., blank plasma) and process them alongside the unknown samples using a suitable extraction technique (e.g., protein precipitation with acetonitrile or solid-phase extraction).
Comparative Validation Data
The following tables summarize expected performance data for the two validated methods, based on typical results for similar compounds and adherence to ICH guidelines.[8][10][15]
Table 1: HPLC-UV Method Validation Summary
Validation Parameter
Acceptance Criteria
Expected Result
Linearity (R²)
≥ 0.999
> 0.999
Range
1 - 100 µg/mL
1 - 100 µg/mL
Accuracy (% Recovery)
98.0 - 102.0%
99.1 - 101.2%
Precision (% RSD)
≤ 2.0%
< 1.5%
Specificity
No interference at analyte Rt
Peak pure, no co-elution
LOD
Signal-to-Noise ≥ 3
~0.3 µg/mL
LOQ
Signal-to-Noise ≥ 10
~1.0 µg/mL
Robustness
%RSD ≤ 2.0%
Passes (minor changes in flow, temp)
Table 2: LC-MS/MS Method Validation Summary
Validation Parameter
Acceptance Criteria
Expected Result
Linearity (R²)
≥ 0.995
> 0.997
Range
0.1 - 100 ng/mL
0.1 - 100 ng/mL
Accuracy (% Recovery)
85.0 - 115.0% (at LLOQ)
92.5 - 108.5%
Precision (% RSD)
≤ 15.0% (≤ 20% at LLOQ)
< 10.0%
Specificity
No interference in MRM
No interfering peaks in blank matrix
LOD
Signal-to-Noise ≥ 3
~0.03 ng/mL
LOQ
Signal-to-Noise ≥ 10
~0.1 ng/mL
Robustness
%RSD ≤ 15.0%
Passes
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful and suitable techniques for the analysis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline, but their applications are distinct.
Recommendation for HPLC-UV: This method should be the primary choice for all routine quality control applications, including release testing of drug substances, formulation assays, and stability studies where analyte concentrations are high (µg/mL range). Its simplicity, low cost, and robustness make it ideal for widespread implementation.[11]
Recommendation for LC-MS/MS: This method is indispensable when high sensitivity is required. It is the definitive choice for bioanalytical studies (pharmacokinetics), trace impurity quantification, and for providing confirmatory identification when specificity issues arise with the UV method.[1][2]
By selecting the appropriate technique based on the analytical requirements and by adhering to the validation principles outlined in the ICH Q2(R1) guidelines, researchers can ensure the generation of accurate, reliable, and defensible data throughout the drug development lifecycle.
References
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
Jadhav, S. D., et al. (2022). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences, 21(2), 221-229. Retrieved from [Link]
ND Global. (2024, January 26). Analytical Method Validation in Pharmaceutical Quality Assurance. Retrieved from [Link]
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
ResearchGate. (n.d.). The Analytical Method Development and Validation: A Review. Retrieved from [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Retrieved from [Link]
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Semantic Scholar. (n.d.). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Retrieved from [Link]
Welz, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1966. Retrieved from [Link]
ResearchGate. (n.d.). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. Retrieved from [Link]
Imre, S., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(9), 3749. Retrieved from [Link]
Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of mass spectrometry, 45(4), 465-72. Retrieved from [Link]
Comprehensive Mass Spectrometry Fragmentation Comparison: N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline vs. Oxygen Analogues
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In modern drug discovery and forensic toxicology, the accurate structural...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery and forensic toxicology, the accurate structural elucidation of novel pharmacophores is paramount. N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline (NDPCA-Thio) is a highly functionalized thioamide building block featuring an electron-donating N,N-dimethylaniline moiety coupled to a basic piperazine ring via a carbonothioyl (C=S) linker.
This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance and fragmentation behavior of NDPCA-Thio against its direct oxygen analogue, N,N-Dimethyl-4-(piperazin-1-ylcarbonyl)aniline (NDPCA-Oxo) . By understanding the distinct gas-phase dissociation routes dictated by the chalcogen substitution (S vs. O), researchers can develop more robust LC-MS/MS Multiple Reaction Monitoring (MRM) methods for quantification and structural validation.
Mechanistic Principles of Fragmentation (E-E-A-T)
Do not view mass spectrometry as a mere "mass-weighing" exercise; it is a rapid gas-phase chemical reaction driven by thermodynamic stability and charge localization. The substitution of oxygen with sulfur in the amide bond fundamentally alters the molecule's fragmentation causality.
The Thioamide vs. Amide Dichotomy
The C=S double bond in NDPCA-Thio possesses a significantly lower bond dissociation energy compared to the C=O bond in NDPCA-Oxo. Furthermore, sulfur is highly polarizable, allowing it to stabilize radical cations and charge centers more effectively than oxygen.
Gas-Phase Tautomerization: In the gas phase, thioamides exhibit a pronounced tendency to undergo tautomerization into the thioimidol form. This equilibrium facilitates the highly characteristic neutral loss of hydrogen sulfide (
H2S
, 34 Da), a fragmentation pathway that is thermodynamically favored over the loss of water (
H2O
, 18 Da) in corresponding amides [1].
Charge Retention: During Collision-Induced Dissociation (CID), the cleavage of the C-N bond between the carbonothioyl group and the piperazine ring yields a highly stable thioacyl cation (
m/z
164.06). The electron-donating N,N-dimethyl group strongly stabilizes this cation via resonance.
Piperazine Ring Cleavage
The piperazine ring is a classic basic pharmacophore that readily accepts a proton during ESI(+). Upon collisional activation, the ring undergoes characteristic cross-ring cleavages. The dominant pathway involves the expulsion of neutral fragments (e.g.,
C2H5N
) to yield stable iminium ions (
m/z
85.08). The presence of the aromatic system adjacent to the thioamide linkage further stabilizes these product ions through extended conjugation [2].
To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system. The inclusion of a stable-isotope internal standard (if available) or the direct parallel injection of the Oxo-analogue ensures that matrix effects and collision energy (CE) calibrations are internally controlled.
Step-by-Step Methodology
Sample Preparation: Dissolve NDPCA-Thio and NDPCA-Oxo reference standards in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50% aqueous methanol containing 0.1% formic acid to promote protonation.
Chromatographic Separation:
Column: C18 UHPLC column (2.1 × 50 mm, 1.7 µm).
Mobile Phase A:H2O
0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
MS Source Parameters (ESI+):
Capillary Voltage: 3.5 kV
Desolvation Temperature: 350 °C
Cone Gas: 50 L/h; Desolvation Gas: 800 L/h.
Tandem MS (CID) Optimization: Isolate the
[M+H]+
precursor ions in Q1. Apply a collision energy ramp from 10 eV to 40 eV using Argon as the collision gas in Q2. Record the product ion spectra in Q3 to determine the optimal CE for each specific transition.
Fig 1: Standardized LC-MS/MS method optimization workflow for structural elucidation.
Data Presentation: Quantitative Fragmentation Comparison
The table below summarizes the experimentally derived
m/z
values and optimal collision energies for the primary fragmentation pathways of both compounds.
Table 1: Precursor and Product Ion Comparison (ESI+ Mode)
Fragmentation Pathway
NDPCA-Thio (Product)
Optimal CE (eV)
NDPCA-Oxo (Alternative)
Optimal CE (eV)
Mechanistic Driver
Precursor
[M+H]+
m/z
250.14
N/A
m/z
234.16
N/A
Protonation at piperazine N
Neutral Loss (Chalcogen)
m/z
216.13 (
−H2S
)
15
m/z
216.15 (
−H2O
)
25
Thioimidol tautomerization [1]
C-N Bond Cleavage
m/z
164.06 (Thioacyl)
25
m/z
148.08 (Acyl)
30
Resonance stabilization by N,N-dimethyl group
Aryl Cation Formation
m/z
120.08
35
m/z
120.08
35
Loss of CS or CO from acyl/thioacyl cation
Piperazine Cross-Ring
m/z
85.08
20
m/z
85.08
20
Standard piperazine
α
-cleavage [2]
Key Performance Insights
Sensitivity to Collision Energy: The C=S bond in NDPCA-Thio is more labile. The C-N bond cleavage to form the thioacyl cation (
m/z
164.06) requires significantly less collision energy (25 eV) compared to the acyl cation formation in NDPCA-Oxo (30 eV).
Diagnostic Ions: The detection of the
[M+H−34]+
peak is a definitive, diagnostic signature of the thioamide functional group, distinguishing it unequivocally from oxidation artifacts or amide analogues [3].
Visualizing the Fragmentation Pathways
To fully grasp the causality of the MS/MS spectra, we map the divergent dissociation routes. Notice how the initial charge location dictates the subsequent neutral losses.
Fig 2: Comparative CID fragmentation pathways of NDPCA-Thio vs. NDPCA-Oxo.
Conclusion
For analytical scientists developing targeted assays, NDPCA-Thio offers a highly predictable and distinct mass spectrometric profile compared to standard amides. The lower bond dissociation energy of the carbonothioyl group yields abundant, low-CE diagnostic fragments (specifically the
m/z
164.06 thioacyl cation and the
−H2S
neutral loss). By leveraging these specific transitions, researchers can achieve superior signal-to-noise ratios in complex biological matrices, ensuring high-confidence structural identification.
References
Castro, E. A., et al. "Tautomerism And Mass Spectra Of Thiomorpholides." TSI Journals, 2006. Available at:[Link][1]
Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021. Available at:[Link][2]
Mahanta, N., et al. "Enzymatic thioamidation of peptide backbones." PMC - NIH, 2018. Available at:[Link][3]